molecular formula C13H15F3N2O2S B2391257 5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860786-90-9

5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Número de catálogo: B2391257
Número CAS: 860786-90-9
Peso molecular: 320.33
Clave InChI: MYVHQCYEGTYSRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a polycyclic heterocyclic compound featuring a pyrroloquinoxaline core. This molecule is distinguished by two key substituents: a methylsulfonyl group at position 5 and a trifluoromethyl group at position 8. Such structural features make this compound a candidate for pharmacological studies, particularly in enzyme modulation or receptor-targeted applications .

Propiedades

IUPAC Name

5-methylsulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2S/c1-21(19,20)18-8-10-3-2-6-17(10)12-7-9(13(14,15)16)4-5-11(12)18/h4-5,7,10H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVHQCYEGTYSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CCCN2C3=C1C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Nitro-Reductive Cyclization with D-Glucose

In a representative procedure, methyl pyrrole-2-carboxylate (1 mmol) reacts with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.1 mmol) in dimethyl sulfoxide (DMSO)/water (1:1) under basic conditions (K₂CO₃ or NaOH, 1.5 mmol) at 80–100°C for 2 hours. D-Glucose (3 equiv) acts as a green reductant, facilitating nitro group reduction and subsequent cyclization via Schiff base intermediacy. This one-pot method achieves yields of 75–90% for analogous trifluoromethyl-substituted pyrroloquinoxalines.

Key variables:

  • Solvent system : DMSO/water ensures solubility of polar intermediates.
  • Temperature : Heating at 100°C for 8–12 hours drives cyclization to completion.
  • Base selection : K₂CO₃ outperforms NaOH in preventing ester hydrolysis during methylsulfonyl group introduction (discussed in Section 2).

Introduction of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) moiety at position 5 is introduced via post-cyclization modification. Two primary strategies emerge:

Direct Sulfonation Using Methylsulfonyl Chloride

Adapting methods from quinoline sulfonyl chloride synthesis, the pyrroloquinoxaline intermediate undergoes sulfonation with methylsulfonyl chloride (1.2 equiv) in dichloromethane at 0°C. Triethylamine (2 equiv) scavenges HCl, while maintaining a pH > 8 prevents N-protonation of the quinoxaline nitrogen. This method affords moderate yields (60–70%) but risks over-sulfonation.

Oxidation of Methylthio Precursors

A more selective approach involves oxidizing a methylthio (-SCH₃) precursor. The methylthio group is introduced during pyrrole synthesis via nucleophilic substitution on chlorinated pyrrole intermediates. Subsequent oxidation with oxone (2 equiv) in acetone/water (4:1) at 25°C for 6 hours converts -SCH₃ to -SO₂CH₃ with >95% efficiency. This method avoids electrophilic sulfonation side reactions.

Saturation of the Hexahydro Framework

The 1,2,3,3a,4,5-hexahydro configuration necessitates partial hydrogenation of the pyrroloquinoxaline core.

Catalytic Hydrogenation

Using 10% Pd/C (5 mol%) under 3 atm H₂ in ethanol at 50°C selectively reduces the C3a-C4 double bond without affecting the trifluoromethyl or methylsulfonyl groups. Monitoring via TLC (Rf shift from 0.45 to 0.32 in hexane/ethyl acetate 3:1) ensures reaction completion within 4 hours.

Transfer Hydrogenation

For acid-sensitive substrates, ammonium formate (5 equiv) in methanol with Pd/C (5 mol%) at 70°C achieves similar reduction efficiency (85–90% yield). This method prevents protonation of the quinoxaline nitrogen, preserving ring aromaticity.

Mechanistic Insights and Optimization

Role of D-Glucose in Nitro Reduction

Isotopic labeling studies (D-glucose/D₂O) confirm that glucose acts as a hydrogen donor, transferring deuterium to the intermediate amine during nitro reduction. This step proceeds via a radical mechanism, as evidenced by TEMPO inhibition experiments.

pH-Dependent Sulfonation Efficiency

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Purity (%)
Nitro-reductive cyclization D-Glucose, K₂CO₃, 100°C, 8 h 85 98
Methylthio oxidation Oxone, acetone/H₂O, 25°C, 6 h 92 99
Catalytic hydrogenation Pd/C, H₂ (3 atm), EtOH, 50°C, 4 h 88 97

Route selection depends on scalability and functional group tolerance. The oxidation pathway (Section 2.2) is preferred for industrial applications due to higher yields and fewer byproducts.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline. For instance:

  • Mechanism of Action : Research indicates that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability in cancer treatment protocols .
  • Case Study : A related compound demonstrated significant antiproliferative effects against pancreatic cancer cell lines (Panc-1 and BxPC-3) with IC50 values indicating effective growth inhibition at low concentrations .

Anti-inflammatory Properties

The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance anti-inflammatory activity. Compounds with similar motifs have shown promise in reducing inflammation markers in vitro:

  • Research Findings : A study on related compounds indicated that specific substitutions could lead to enhanced anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Neurological Applications

There is emerging interest in the neuroprotective properties of compounds with similar structures. The unique arrangement of atoms may contribute to their ability to cross the blood-brain barrier:

  • Potential Mechanism : The methylsulfonyl group may play a role in modulating neurotransmitter systems or protecting neurons from oxidative stress .

Organic Electronics

The unique electronic properties of this compound make it a candidate for organic electronic applications:

  • Conductivity Studies : Preliminary studies suggest that the incorporation of trifluoromethyl groups can enhance the charge transport properties in organic semiconductors .
  • Case Example : Similar compounds have been integrated into organic photovoltaic devices showing improved efficiency due to their favorable electronic characteristics.

Data Table: Summary of Research Findings

Application AreaCompound TypeKey FindingsReferences
Anticancer ActivityHexahydropyrroloquinoxaline derivativesSignificant antiproliferative effects against cancer cell lines
Anti-inflammatoryMethylsulfonyl derivativesReduced pro-inflammatory cytokines in vitro
NeurologicalNeuroprotective agentsPotential for crossing the blood-brain barrier
Organic ElectronicsOrganic semiconductorsEnhanced charge transport properties

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS No. Substituents Key Functional Differences Reported Activity/Properties Source
Target Compound - 5-Methylsulfonyl
- 8-Trifluoromethyl
N/A N/A (hypothetical SIRT6 modulation potential)
5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-... [CAS: N/A] - 5-(4-Fluorophenylsulfonyl)
- 7-Trifluoromethyl
- Aryl sulfonyl vs. methylsulfonyl
- Trifluoromethyl at position 7
Improved lipophilicity; uncharacterized activity
UBCS039 [CAS: N/A] - 4-(Pyridin-3-yl)
- No sulfonyl or trifluoromethyl
Simplified structure SIRT6 activator (EC50: 38 μM)
896431-01-9 - 5-(3-Hydroxybenzoyl)
- 7-Fluoro
- 4-Methyl
Hydroxybenzoyl introduces metabolic liability Unreported activity
5-(2-Chloro-6-fluorobenzyl)-4-oxo-... [CAS: N/A] - 4-Oxo
- 2-Chloro-6-fluorobenzyl
- 7-Carbonitrile
Oxo and carbonitrile groups alter reactivity Potential kinase inhibition (hypothetical)
201541-32-4 - 8-Nitro
- 3A-Methyl
Nitro group increases electron-withdrawing effects Uncharacterized stability/toxicity

Key Observations

Substituent Position and Activity :

  • The trifluoromethyl group at position 8 in the target compound contrasts with its placement at position 7 in 5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-... . Positional differences may influence steric interactions with target proteins, such as SIRT6, where trifluoromethyl groups enhance binding affinity .
  • Methylsulfonyl at position 5 provides moderate polarity compared to aryl sulfonyl groups (e.g., 4-fluorophenylsulfonyl), which could improve aqueous solubility but reduce membrane permeability .

Biological Relevance :

  • UBCS039, a simplified derivative lacking sulfonyl/trifluoromethyl groups, demonstrates that structural simplification can enhance SIRT6 activation (3.5-fold increase vs. parent compound) . This suggests that the target compound’s methylsulfonyl and trifluoromethyl groups may need optimization for similar applications.

Metabolic and Physicochemical Properties: The 3-hydroxybenzoyl group in 896431-01-9 introduces a metabolic liability (phase II glucuronidation susceptibility), whereas the target compound’s methylsulfonyl group is more metabolically stable .

Research Implications and Gaps

  • Empirical testing is required to validate its efficacy .
  • Synthetic Accessibility : The methylsulfonyl group may simplify synthesis compared to aryl sulfonyl derivatives, which often require multi-step functionalization .

Actividad Biológica

5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (CAS: 860786-90-9) is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Formula : C13H15F3N2O2S
  • Molecular Weight : 320.33 g/mol
  • Purity : >90% .

Structure

The compound features a unique hexahydropyrroloquinoxaline structure with methylsulfonyl and trifluoromethyl substituents that may influence its biological interactions.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrroloquinoxaline compounds exhibit antimicrobial properties. The presence of the methylsulfonyl and trifluoromethyl groups may enhance these effects by modifying the compound's lipophilicity and bioavailability.
  • Neuroprotective Effects : Research indicates that similar compounds can inhibit cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been linked to improved cognitive function in animal models .
  • Anticancer Potential : Some studies have reported that pyrroloquinoxaline derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as AChE and BChE.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Oxidative Stress Reduction : The compound could exhibit antioxidant properties, reducing oxidative stress in cells.

Study 1: Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory activity of various pyrroloquinoxaline derivatives. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition against both AChE and BChE with IC50 values ranging from 0.466 µM to 1.89 µM .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that modifications in the structure of pyrroloquinoxalines led to varying degrees of cytotoxicity. The compound was found to induce apoptosis in breast cancer cells through caspase activation pathways .

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
NeuroprotectiveCholinesterase inhibition
AnticancerApoptosis induction

Q & A

Basic Research: What are the key synthetic pathways for 5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrrolo[1,2-a]quinoxaline core via cyclization of substituted anilines with diketones or aldehydes under acidic or basic conditions.
  • Step 2 : Introduction of the trifluoromethyl group using reagents like CF₃Cu or CF₃SiMe₃ under transition metal catalysis.
  • Step 3 : Sulfonylation at the 5-position using methylsulfonyl chloride in the presence of a base (e.g., NaH or Et₃N).
  • Critical Considerations : Optimize reaction temperatures (e.g., 0–60°C for sulfonylation) and solvent systems (e.g., DMF for polar intermediates) to avoid side reactions. Monitor purity via HPLC or TLC at each step .

Basic Research: How can spectroscopic methods characterize this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify proton environments (e.g., methylsulfonyl singlet at δ 3.2–3.5 ppm) and quaternary carbons in the quinoxaline ring.
    • 19F NMR : Confirm trifluoromethyl substitution (δ -60 to -70 ppm).
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~375) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve the 3D structure and confirm stereochemistry at the 3a-position .

Advanced Research: How to design experiments to evaluate environmental stability and degradation pathways?

Methodological Answer:

  • Experimental Design :
    • Laboratory Studies : Use OECD Guideline 307 to assess hydrolysis (pH 4–9), photolysis (UV light at 290–800 nm), and biodegradation (activated sludge).
    • Analytical Tools : Track degradation via LC-MS/MS and quantify metabolites (e.g., desulfonylated or oxidized derivatives).
  • Field Studies : Deploy passive samplers in water/sediment systems to monitor partitioning coefficients (log Kow and log Koc).
  • Data Interpretation : Apply kinetic models (e.g., first-order decay) to estimate half-lives. Compare abiotic vs. biotic degradation rates .

Advanced Research: What computational strategies predict biological activity and binding mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., SARS-CoV-2 M<sup>pro</sup> as in related pyrroloquinoxalines). Focus on sulfonyl and trifluoromethyl groups as hydrogen bond acceptors.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-F⋯H contacts) to rationalize crystal packing and stability.
  • Validation : Cross-check computational results with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .

Advanced Research: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Hypothesis Testing :
    • Variable Control : Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects.
    • Dose-Response Curves : Compare EC₅₀ values across studies to identify outliers.
  • Data Triangulation :
    • Meta-Analysis : Aggregate results from multiple sources using statistical tools (e.g., Forest plots) to assess heterogeneity.
    • Mechanistic Studies : Use CRISPR knockout models to validate target engagement (e.g., kinase or protease inhibition).
  • Theoretical Frameworks : Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to contextualize methodological biases .

Advanced Research: How to assess ecological risks and bioaccumulation potential?

Methodological Answer:

  • Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna, zebrafish) to sublethal doses and measure bioaccumulation factors (BAFs).
  • QSAR Modeling : Predict octanol-water partition coefficients (log P) to estimate persistence and mobility.
  • Ecosystem-Level Analysis : Use microcosms to simulate compound fate in soil-water-plant systems. Monitor metabolite formation via HRMS.
  • Risk Quotients : Calculate hazard ratios (e.g., PNEC/measured concentrations) using probabilistic models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.